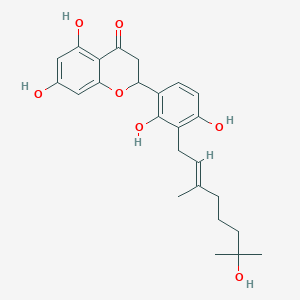
C.I. Acid green 27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Green 27, also known as Acid Green 27, is an organic synthetic dye. It is commonly used in the textile industry for dyeing silk, wool, and nylon fabrics. The compound is known for its vibrant green color and is often used in various industrial applications due to its excellent dyeing properties .
Preparation Methods
C.I. Acid Green 27 is synthesized using 1,4-dihydroxyanthraquinone and 4-n-butylaniline as starting materials. The synthesis involves the partial reduction of 1,4-dihydroxyanthraquinone using zinc powder and hydrochloric acid, followed by condensation with 4-n-butylaniline. The resulting product is then oxidized and sulfonated to obtain the final compound. The industrial production process includes neutralization, filtration, drying, and pulverization to yield the finished product .
Chemical Reactions Analysis
C.I. Acid Green 27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The dye can undergo substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include zinc powder, hydrochloric acid, and various oxidizing agents. .
Scientific Research Applications
C.I. Acid Green 27 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: It is used in diagnostic procedures and as a marker in certain medical tests.
Industry: The dye is extensively used in the textile industry for dyeing fabrics and in the production of colored materials
Mechanism of Action
The mechanism of action of C.I. Acid Green 27 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding results in the visualization of cellular components in biological staining techniques. The dye’s molecular structure allows it to interact with various pathways, making it useful in different scientific applications .
Comparison with Similar Compounds
C.I. Acid Green 27 is unique compared to other similar compounds due to its specific dyeing properties and vibrant green color. Similar compounds include:
- Acid Green 25
- Reactive Orange 16
- Reactive Black 5
- Remazol Brilliant Blue R These compounds have different dyeing properties and applications, but C.I. Acid Green 27 stands out for its specific use in dyeing silk, wool, and nylon fabrics .
Properties
Molecular Formula |
C34H32N2Na2O8S2 |
|---|---|
Molecular Weight |
706.7 g/mol |
IUPAC Name |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
BOXAUJCFZBSNKZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


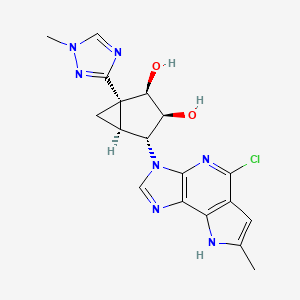
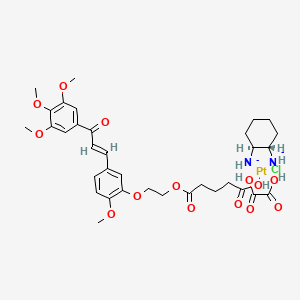
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
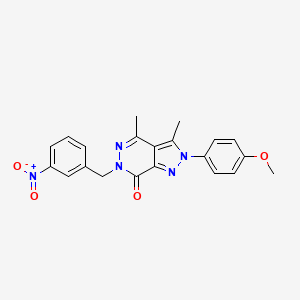
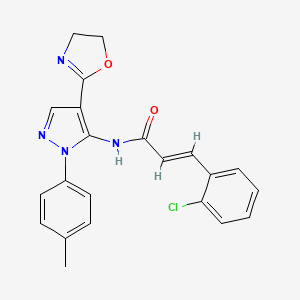
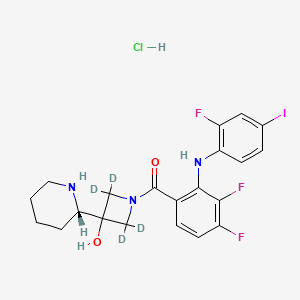
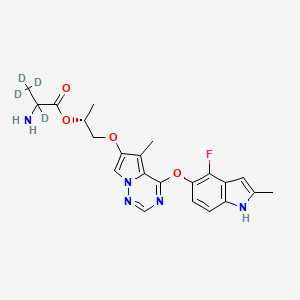
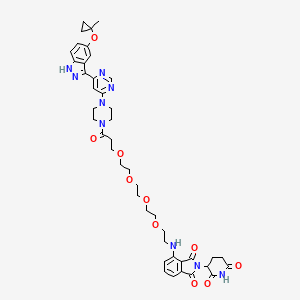
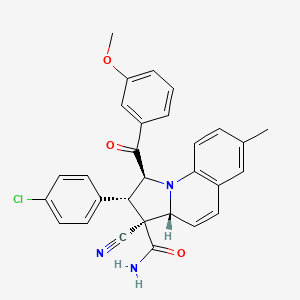
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
